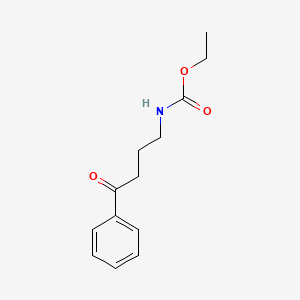
N-(3-Benzoylpropyl)carbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Benzoylpropyl)carbamic acid ethyl ester: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esters, including N-(3-Benzoylpropyl)carbamic acid ethyl ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . This reaction is reversible and produces water as a byproduct. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Benzoylpropyl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
N-(3-Benzoylpropyl)carbamic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Benzoylpropyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The pathways involved include nucleophilic acyl substitution and hydrolysis .
Comparison with Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid with similar properties.
Uniqueness: N-(3-Benzoylpropyl)carbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties . Its benzoylpropyl group differentiates it from other carbamate esters, providing unique reactivity and applications .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl N-(4-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-10-6-9-12(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,16) |
InChI Key |
JWVBEXBDXIEDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















